Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Tert-butyl 1-amino-3-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-3-azabicyclo[331]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate: This compound is unique due to its specific bicyclic structure and functional groups.
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: A similar compound with a hydroxyl group and an oxygen atom in the bicyclic structure.
Indole-fused azabicyclo[3.3.1]nonane: Another related compound with an indole moiety fused to the bicyclic structure.
Uniqueness
Tert-butyl 1-amino-3-azabicyclo[33Its unique structure allows for diverse chemical modifications and interactions, making it a valuable compound in scientific studies .
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(14,7-10)9-15/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMLQHYJIGIOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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